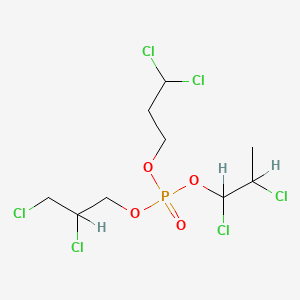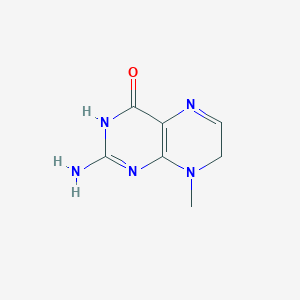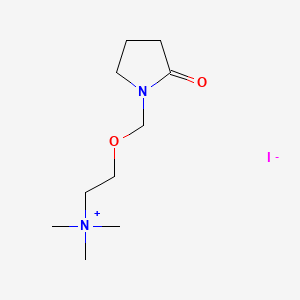
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is an organophosphorus compound widely used as a flame retardant. It is known for its high efficiency in reducing flammability in various materials, including plastics, foams, and textiles. This compound is characterized by its chemical formula C9H15Cl6O4P and a molecular weight of 430.9 g/mol .
Vorbereitungsmethoden
The synthesis of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate typically involves the reaction of phosphoric acid with 1,2-dichloropropanol , 2,3-dichloropropanol , and 3,3-dichloropropanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature control to optimize yield and purity[2][2].
Analyse Chemischer Reaktionen
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions may yield simpler organophosphorus compounds.
Substitution: Common reagents for substitution reactions include and , leading to the formation of different chlorinated derivatives[][3].
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Wirkmechanismus
The mechanism of action of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and protein activity. The compound is also known to induce oxidative stress, leading to cellular damage .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is unique due to its high chlorine content and effectiveness as a flame retardant. Similar compounds include:
Tris(2,3-dichloropropyl) phosphate: Another flame retardant with similar properties but different chlorine positioning.
Tris(1,3-dichloropropyl) phosphate: Known for its use in similar applications but with a different molecular structure[][6].
Eigenschaften
CAS-Nummer |
26604-51-3 |
|---|---|
Molekularformel |
C9H15Cl6O4P |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c1-6(11)9(15)19-20(16,17-3-2-8(13)14)18-5-7(12)4-10/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
YAOMHRRYSRRRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(OP(=O)(OCCC(Cl)Cl)OCC(CCl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)






